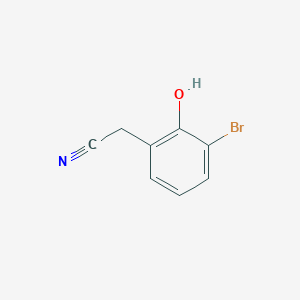

2-(3-Bromo-2-hydroxyphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromo-2-hydroxyphenyl)acetonitrile is a chemical compound with a molecular weight of 212.04 g/mol . It is also known as 3-bromo-2-(hydroxyphenyl)acetonitrile. This compound has gained increasing attention in recent years due to its potential applications in various fields of research and industry.

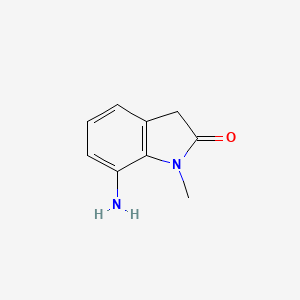

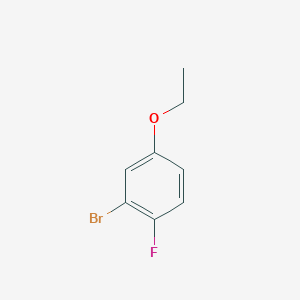

Molecular Structure Analysis

The InChI code for this compound is1S/C8H6BrNO/c9-7-3-1-2-6 (4-5-10)8 (7)11/h1-3,11H,4H2 . This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromoacetonitrile derivatives are known to participate in a variety of organic reactions .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Synthesis Techniques :

- Wu et al. (2014) detail a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, highlighting the use of trimethylsilyl cyanide and o-quinone methides. This method could potentially be applicable to 2-(3-Bromo-2-hydroxyphenyl)acetonitrile (Wu, Gao, Chen, & Zhou, 2014).

Reaction Pathways and Mechanisms :

- The study by Mohammed et al. (2011) on 2-(2'-hydroxyphenyl)-benzothiazole in acetonitrile provides insights into reaction pathways and mechanisms, which could be relevant to similar compounds like this compound (Mohammed, Luber, Batista, & Nibbering, 2011).

Chemical Properties and Applications :

- The paper by Betz et al. (2007) discusses the properties of 2-Bromobenzaldehyde cyanohydrin, a compound structurally related to this compound, providing insight into chemical bonding and potential applications (Betz, Betzler, & Klüfers, 2007).

Potential in Organic Synthesis :

- The work of Tsuge et al. (1987) on the synthesis of (diethoxyphosphoryl) acetonitrile oxide and its applications in organic synthesis may offer a perspective on how this compound could be utilized in similar contexts (Tsuge, Kanemasa, Suga, & Nakagawa, 1987).

Electrochemical Studies :

- Allen et al. (2005) conducted a study on the electro-oxidation of bromide in acetonitrile, which could provide insights into the electrochemical behaviors of bromine-containing compounds like this compound (Allen, Buzzeo, Villagrán, Hardacre, & Compton, 2005).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The safety information includes several hazard statements and precautionary statements. For example, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

2-(3-bromo-2-hydroxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPHRGXAUAOSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)